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Compound of Interest

Compound Name:
N-(2,4-dichlorophenyl)-3-

methylbenzamide

Cat. No.: B5503264

Get Quote

Executive Summary
N-(2,4-dichlorophenyl)-3-methylbenzamide is a specific structural isomer within the N-

arylbenzamide class, a scaffold widely utilized in medicinal chemistry for antimicrobial,

antifungal, and ion channel modulation research. As a chemical entity, it represents a critical

case study in the necessity of precise molecular identification.

In the high-throughput screening (HTS) and Structure-Activity Relationship (SAR) workflows

common in drug discovery, distinguishing this molecule from its close isomers (e.g., the 3,4-

dichloro or 4-methyl variants) is paramount. This guide details the physicochemical profile,

robust synthesis protocols, and the cheminformatic logic behind its InChIKey identifier—the

industry standard for resolving structural ambiguity in large-scale chemical databases.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8]
The molecule consists of a 3-methylbenzoyl moiety linked via an amide bond to a 2,4-

dichloroaniline core. This specific substitution pattern dictates its lipophilicity, metabolic stability,
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and binding affinity in biological targets.

Table 1: Physicochemical Profile[4]
Property Value / Description

IUPAC Name N-(2,4-Dichlorophenyl)-3-methylbenzamide

Molecular Formula C₁₄H₁₁Cl₂NO

Molecular Weight 280.15 g/mol

Monoisotopic Mass 279.0218 Da

LogP (Predicted) ~4.6 – 4.9 (Highly Lipophilic)

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 1 (Amide Carbonyl)

Rotatable Bonds 2 (C-N amide, C-C biphenyl-like axes)

Physical State Solid (Crystalline powder)

Solubility
Low in water; soluble in DMSO, DMF, DCM,

Ethanol

Structural Representation (SMILES)
The Simplified Molecular Input Line Entry System (SMILES) string for this specific isomer is:

Cc1cccc(c1)C(=O)Nc2ccc(Cl)cc2Cl[1]

Cheminformatics: The InChIKey Identifier[3][6][9]
The InChIKey (International Chemical Identifier Key) is a fixed-length (27-character) hashed

version of the InChI string. It is designed to be a unique, search-friendly identifier that avoids

the formatting issues of raw InChI strings or IUPAC names.

The Logic of the Hash
For N-(2,4-dichlorophenyl)-3-methylbenzamide, the InChIKey is generated through a SHA-

256 hashing algorithm applied to the standard InChI string. It is composed of three blocks

separated by hyphens:
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Block 1 (14 characters): Encodes the molecular skeleton (connectivity). This block will be

identical for all stereoisomers but distinct for constitutional isomers.

Significance: If the methyl group moves from position 3 to position 4, this entire block

changes, instantly flagging the molecules as different entities in a database.

Block 2 (10 characters): Encodes stereochemistry, tautomerism, and isotopic layers.

Significance: Since this molecule is achiral, this block is standard (often UHFFFAOYSA for

standard InChI).

Block 3 (1 character): Encodes the protonation state.

Significance: Usually N for neutral.

Visualization of InChIKey Generation
The following diagram illustrates the flow from chemical structure to the hashed InChIKey,

highlighting how structural changes propagate to the identifier.

InChIKey Structure (27 Chars)

Structure:
N-(2,4-dichlorophenyl)-3-methylbenzamide

Standard InChI String:
InChI=1S/C14H11Cl2NO/...

Normalization SHA-256 Hashing
Algorithm

Computation

Block 1 (14 chars)
Connectivity Hash

Block 2 (10 chars)
Stereochem/Isotope

Block 3 (1 char)
Protonation (N)

Click to download full resolution via product page

Caption: The transformation of molecular structure into the tri-part InChIKey hash, ensuring

unique database identification.
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Synthesis Protocol
The synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide is most efficiently achieved via

a Schotten-Baumann reaction or a nucleophilic acyl substitution using an acid chloride. This

method is preferred for its high yield and simple workup compared to coupling reagents

(EDC/HOBt).

Reaction Scheme
Reagents:

Substrate A: 2,4-Dichloroaniline (Nucleophile)

Substrate B: 3-Methylbenzoyl chloride (Electrophile)

Base: Triethylamine (Et₃N) or Pyridine (Proton scavenger)

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
Phase 1: Preparation

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a nitrogen inlet.

Dissolution: Add 2,4-Dichloroaniline (1.0 equiv, e.g., 1.62 g, 10 mmol) to the flask. Dissolve in

anhydrous DCM (30 mL).

Base Addition: Add Triethylamine (1.2 equiv, 1.67 mL) to the solution. Cool the mixture to 0°C

using an ice bath.

Phase 2: Acylation 4. Addition: Dropwise add 3-Methylbenzoyl chloride (1.05 equiv, 1.38 mL)

diluted in 5 mL DCM over 10 minutes.

Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid
chloride, displacing the chloride ion. The base neutralizes the generated HCl.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4–
12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Phase 3: Workup & Purification 6. Quench: Quench the reaction with water (20 mL). 7.

Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with:

1M HCl (2 x 20 mL) – Removes unreacted aniline and amine base.
Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid/acid chloride byproducts.
Brine (1 x 20 mL).

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Recrystallization: Purify the crude solid by recrystallization from hot Ethanol or an
Ethanol/Water mixture to yield the target benzamide as white crystals.

Synthesis Workflow Diagram
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Start:
2,4-Dichloroaniline + DCM

Add Base (Et3N)
Cool to 0°C

Add 3-Methylbenzoyl Chloride
Stir RT, 4-12h

Quench with Water

Wash:
1. 1M HCl (Remove Amine)
2. NaHCO3 (Remove Acid)

Dry (Na2SO4) & Concentrate

Recrystallize (EtOH)
Pure Product

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of N-(2,4-dichlorophenyl)-3-
methylbenzamide.

Analytical Characterization
To validate the synthesis and ensure the InChIKey corresponds to the correct isomer, the

following spectral data must be obtained.
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Proton NMR (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃.

Key Signals:

δ ~2.40 ppm (s, 3H): Methyl group on the benzoyl ring.

δ ~10.0–10.5 ppm (s, 1H): Amide N-H (broad singlet, exchangeable with D₂O).

Aromatic Region (δ 7.0–8.0 ppm):

Benzoyl Ring: 4 protons. Look for the specific splitting pattern of a 3-substituted

benzene (singlet, doublet, triplet, doublet).

Aniline Ring: 3 protons. The 2,4-dichloro substitution pattern will show a doublet (H6), a

doublet of doublets (H5), and a doublet (H3).

Mass Spectrometry (MS)
Ionization: ESI (Electrospray Ionization) or EI (Electron Impact).

Pattern:

Molecular Ion (M+): 279/281/283 Da.

Isotope Distribution: Due to the two Chlorine atoms (³⁵Cl and ³⁷Cl), a characteristic 9:6:1

intensity ratio (M : M+2 : M+4) will be observed. This is diagnostic for the dichloro-

substitution.

Infrared Spectroscopy (IR)
Amide I Band: ~1650–1660 cm⁻¹ (C=O stretch).

Amide II Band: ~1530–1550 cm⁻¹ (N-H bend).

N-H Stretch: ~3250–3300 cm⁻¹.

Biological & Industrial Context[3][5][8]
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Medicinal Chemistry Scaffold
The N-arylbenzamide core is a privileged structure in drug discovery. Specifically, the 2,4-

dichlorophenyl moiety is often employed to increase lipophilicity and metabolic stability against

oxidative metabolism.

Antimicrobial Activity: Benzamide derivatives have shown efficacy against Gram-positive

bacteria by inhibiting the FtsZ protein (cell division) [1].

Ion Channel Modulation: Similar structures (e.g., ML335) are known activators of TREK-1/2

potassium channels, although those typically contain a sulfonamide or benzyl linker [2]. This

specific molecule may serve as a simplified probe or negative control in such studies.

Importance of the InChIKey in SAR
In Structure-Activity Relationship (SAR) studies, slight modifications (e.g., moving the methyl

from position 3 to 4) can drastically alter biological activity.

Database Collision Avoidance: Using the InChIKey ensures that data for N-(2,4-
dichlorophenyl)-3-methylbenzamide is never conflated with N-(2,4-dichlorophenyl)-4-

methylbenzamide.

Example Comparison:

Target (3-methyl): Distinct InChIKey Block 1.

Isomer (4-methyl): Distinct InChIKey Block 1 (e.g., MVSVJTNRTHIRTQ... for the 3,5-

dichloro analog).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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